

toxicological data for Direct Yellow 50

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Compound of Interest

Compound Name: Direct Yellow 50

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An In-depth Technical Guide to the Toxicological Profile of C.I. Direct Yellow 50

This document provides a comprehensive toxicological overview of **Direct Yellow 50** (C.I. 29025), a water-soluble anionic azo dye.^[1] It is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. The information compiled herein is derived from publicly available safety data sheets, regulatory assessments, and scientific literature.

Direct Yellow 50 is primarily used in the dyeing of cellulosic fibers such as cotton and viscose, as well as in the coloring of paper and leather.^{[1][2]} As a benzidine-based dye, its toxicological profile warrants careful consideration due to the potential for metabolic cleavage into carcinogenic aromatic amines.^[1]

Summary of Toxicological Data

The available data indicates that **Direct Yellow 50** has low acute toxicity via oral, dermal, and inhalation routes.^{[3][4]} It is not a skin sensitizer and is considered a slight irritant to the skin and eyes only at high concentrations.^[3] A 28-day repeated dose study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 400 mg/kg bw/day.^[3] The primary toxicological concern arises from its structure as a benzidine-based azo dye. Azo dyes can undergo reductive cleavage to form aromatic amines, which may be metabolically activated to genotoxic and carcinogenic compounds.^[1] While general toxicological information on this class of dyes raises concerns, mutagenicity tests on substances with similar structures have not indicated a genotoxic potential.^[4]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological and ecotoxicological data for **Direct Yellow 50**.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Guideline	Reference
LD ₅₀	Rat	Oral	>2,000 mg/kg bw	OECD 423	[3] [4]
LD ₅₀	Rat	Dermal	>2,000 mg/kg bw	OECD 402	[3] [4]
LC ₅₀	Rat	Inhalation	>5.15 mg/L (4 h)	OECD 403	[4]

Table 2: Repeated Dose Toxicity

Study Duration	Species	Route	NOEL	Basis of NOEL	Reference
28-Day	Rat	Oral	400 mg/kg bw/day	Treatment-related changes observed in the stomach at 750 mg/kg bw/day.	[3]

Table 3: Ecotoxicity

Endpoint	Species	Value	Assessment	Reference
Fish Toxicity (EC ₅₀)	-	>100 mg/L	Not harmful	[3]
Daphnia Toxicity (EC ₅₀)	Daphnia magna	>100 mg/L	Not harmful	[3]
Algal Toxicity (ErC ₅₀)	-	>100 mg/L	Not harmful	[3]
Bacterial Respiration Inhibition (EC ₅₀)	-	>1000 mg/L	Not harmful	[3]

Genotoxicity and Carcinogenicity

The primary long-term health concern for benzidine-based azo dyes is their potential for genotoxicity and carcinogenicity.[1]

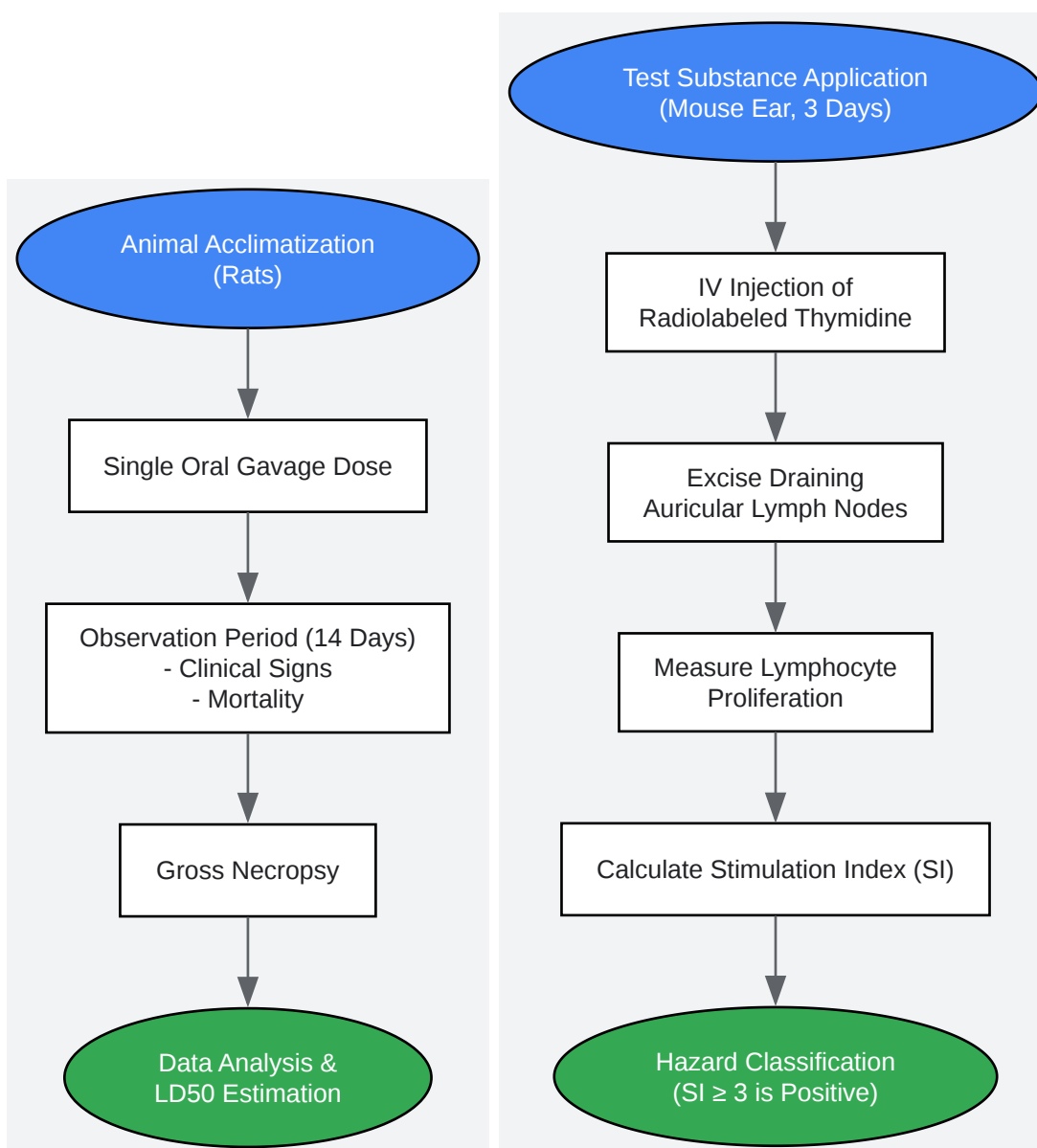
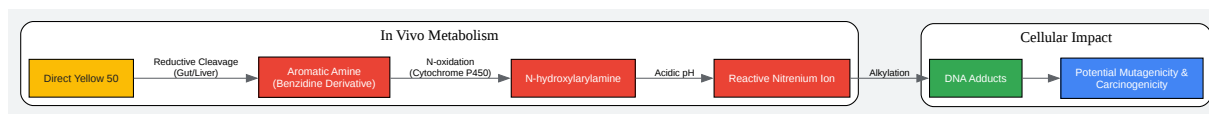
Mechanism of Action

The genotoxicity of azo dyes is primarily linked to their metabolic conversion to component aromatic amines. This process involves two key steps:

- **Reductive Cleavage:** The azo bond (-N=N-) is cleaved, often by intestinal microbiota and liver enzymes, releasing the constituent aromatic amines.[1]
- **Metabolic Activation:** These aromatic amines can be metabolically activated, primarily through N-oxidation by cytochrome P450 isozymes. The resulting N-hydroxylarylamines can form reactive nitrenium ions under acidic conditions, which can then bind to DNA, forming adducts that may lead to mutations and cancer.[1]

An epidemiological study of silk dyers exposed to benzidine-based dyes indicated a strong association with bladder cancer.[1] Benzidine and its metabolites have been detected in the urine of workers exposed to direct azo dyes.[1] However, it is important to note that long-term carcinogenicity studies on insoluble azo pigments based on 3,3'-dichlorobenzidine did not show

a carcinogenic effect.[1] For **Direct Yellow 50** specifically, an assessment derived from similar substances concluded that mutagenicity tests revealed no genotoxic potential.[4]



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Phone: (601) 213-4426

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